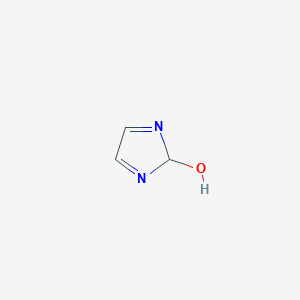
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine is a chemical compound with the molecular formula C6H9N3O It is a derivative of hydroxylamine, where the hydroxylamine group is attached to a pyrimidine ring substituted with two methyl groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine typically involves the reaction of 2,6-dimethylpyrimidine with hydroxylamine. One common method is the nucleophilic substitution reaction where hydroxylamine reacts with a halogenated derivative of 2,6-dimethylpyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the pyrimidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.
Scientific Research Applications
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This can lead to the inhibition of enzyme activity or the modification of biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound, which lacks the pyrimidine ring.
2,6-Dimethylpyrimidine: The pyrimidine ring without the hydroxylamine group.
N-(2,6-dimethylpyrimidin-4-yl)amine: A derivative where the hydroxylamine group is replaced with an amine group.
Uniqueness
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine is unique due to the presence of both the hydroxylamine group and the substituted pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89808-18-4 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
N-(2,6-dimethylpyrimidin-4-yl)hydroxylamine |
InChI |
InChI=1S/C6H9N3O/c1-4-3-6(9-10)8-5(2)7-4/h3,10H,1-2H3,(H,7,8,9) |
InChI Key |
LWROTOPCZRPQGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


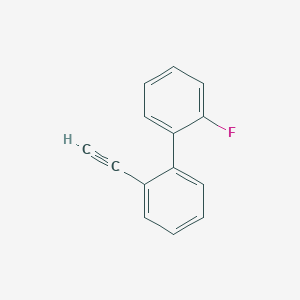
![3-Methylisoxazolo[3,4-d]pyridazin-7-ol](/img/structure/B13097304.png)
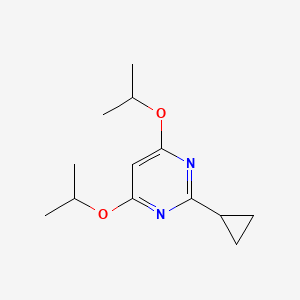
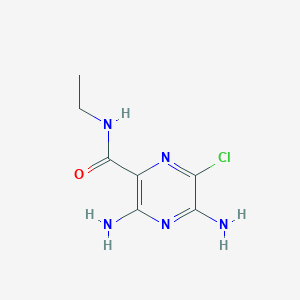
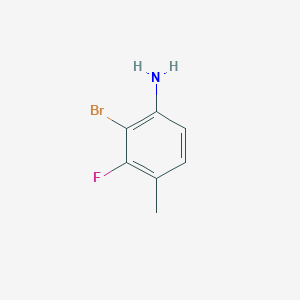
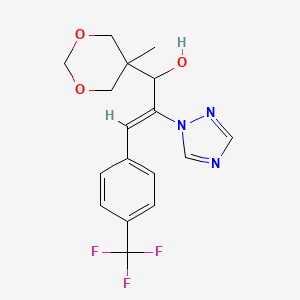


![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
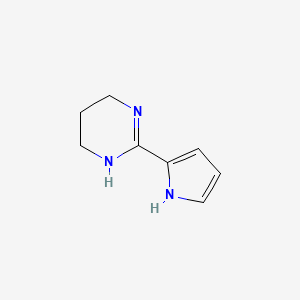


![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
